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Compound of Interest

Compound Name: (R)-PF-06256142

Cat. No.: B609962 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel dopamine D1 partial agonist, PF-

06256142, with traditional D1 agonists, focusing on their efficacy as demonstrated by

preclinical and in vitro experimental data. The information is intended to assist researchers in

evaluating these compounds for potential therapeutic applications.

Introduction to D1 Receptor Agonists
Dopamine D1 receptors are critical modulators of various physiological processes, including

motor control, cognition, and reward. Agonists of the D1 receptor have long been investigated

for their therapeutic potential in a range of neurological and psychiatric disorders. Traditional

D1 agonists are often catechol-based compounds that can act as full or partial agonists at the

receptor. While showing promise, their development has been hampered by issues such as

poor oral bioavailability and rapid metabolism.

PF-06256142 is a novel, non-catechol, orally active, and central nervous system (CNS)-

penetrant D1 receptor partial agonist.[1][2] Its unique pharmacological profile suggests it may

offer advantages over traditional D1 agonists. This guide will compare the in vitro and in vivo

efficacy of PF-06256142 with representative traditional D1 agonists, dihydrexidine (a full

agonist) and fenoldopam (a partial agonist).
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The following table summarizes the in vitro pharmacological data for PF-06256142 and the

traditional D1 agonists, dihydrexidine and fenoldopam.

Parameter PF-06256142 Dihydrexidine Fenoldopam

Receptor Binding

Affinity (Ki) for D1

Receptor

12 nM[1]
~10 nM (rat striatum)

[3]
15 nM[4]

Functional Efficacy

(cAMP Assay)
EC50: 33 nM[1]

Full agonist

(equivalent to

dopamine)[3]

Partial agonist[5]

Intrinsic Activity (% of

Dopamine Response)
Partial Agonist 100%

Not explicitly

quantified in reviewed

sources

In Vivo Efficacy Comparison
Cognitive Enhancement: Temporal Order Recognition
Task
A direct comparison of PF-06256142 and the traditional D1 agonist analog, 2-

methyldihydrexidine (2MDHX), was conducted in a temporal order recognition task in aged

rats. This task assesses an animal's ability to remember the order in which objects were

presented, a measure of working memory.

Compound Dose Range Observation

PF-06256142 1, 10, 100 nmol/kg, 1 µmol/kg

Rescued age-related decline in

temporal order memory.

Showed greater potency in

older rats.[6]

2-Methyldihydrexidine

(2MDHX)
1, 10, 100 nmol/kg, 1 µmol/kg

Rescued age-related decline in

temporal order memory.

Showed better overall

population effectiveness.[6]
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These findings suggest that both the novel partial agonist PF-06256142 and a traditional full

agonist can effectively improve age-related cognitive deficits in this preclinical model.[6]

Locomotor Activity
D1 receptor agonists are known to modulate locomotor activity. Studies have shown that PF-

06256142 dose-dependently increases locomotor activity in mice, with a significant effect

observed at a 10 mg/kg dose.[2] This effect was blocked by the D1 antagonist SCH-23390,

confirming its mediation through D1 receptors.[2]

Similarly, the traditional D1 agonist dihydrexidine has been shown to increase locomotion in

rats at doses of 3 and 30 mg/kg.[7] However, direct comparative studies evaluating the dose-

response relationship of locomotor activity between PF-06256142 and dihydrexidine under

identical experimental conditions are not readily available.

Conditioned Avoidance Response (CAR)
The CAR task is a preclinical model used to predict the antipsychotic potential of compounds.

PF-06256142 was evaluated for its effect on CAR in rats and was found to not alter the efficacy

of the antipsychotic risperidone.[2] This suggests that PF-06256142, at the doses tested, does

not interfere with the antipsychotic-like effects of other medications. Specific quantitative data

on the standalone effect of PF-06256142 in a CAR paradigm was not available in the reviewed

literature. Similarly, detailed quantitative data for dihydrexidine in a CAR model was not found

in the context of this comparative review.

Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams

are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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